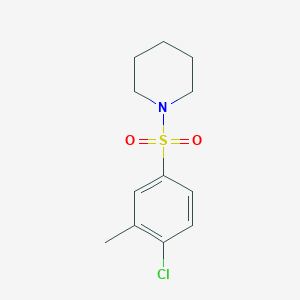
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group and an ethyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine typically involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify these groups to form alcohols or alkanes.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparación Con Compuestos Similares
1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine can be compared with similar compounds such as:
1-Benzyl-4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine: This compound has a benzyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-ethoxy-4-methyl-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole: This compound features an imidazole ring, which can lead to different chemical and biological properties.
N-benzyl-5-chloro-2-ethoxy-4-methylbenzenesulfonamide:
Propiedades
Número CAS |
835893-10-2 |
|---|---|
Fórmula molecular |
C15H23ClN2O3S |
Peso molecular |
346.9g/mol |
Nombre IUPAC |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C15H23ClN2O3S/c1-4-17-6-8-18(9-7-17)22(19,20)15-11-13(16)12(3)10-14(15)21-5-2/h10-11H,4-9H2,1-3H3 |
Clave InChI |
PNEWXNZZOIHWPI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)








![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344635.png)

amine](/img/structure/B344637.png)

![4-[(4-Methoxy-1-naphthyl)sulfonyl]morpholine](/img/structure/B344641.png)
